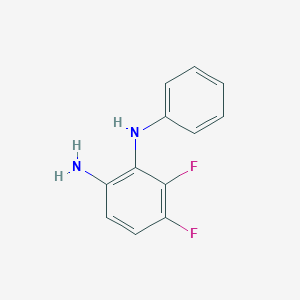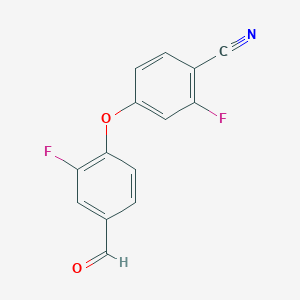
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring fused with a dihydroxy and dimethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with 3,3-dimethyl-2-butanone in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
科学研究应用
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The compound’s hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the benzofuran ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
相似化合物的比较
2,3-Dihydro-5,6-dimethylbenzofuran: Similar structure but lacks the hydroxyl and aldehyde groups.
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran: Similar structure but lacks the aldehyde group.
3,3-Dimethyl-2,3-dihydrobenzofuran-5-carboxaldehyde: Similar structure but lacks the hydroxyl group.
Uniqueness: 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
6-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-14-10-4-9(13)7(5-12)3-8(10)11/h3-5,13H,6H2,1-2H3 |
InChI 键 |
YKNARWDPXSMDCK-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC2=C1C=C(C(=C2)O)C=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Ethynyl-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B8593407.png)





